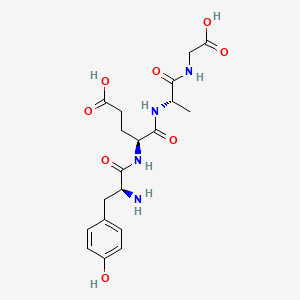
H-Tyr-Glu-Ala-Gly-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Tyr-Glu-Ala-Gly-OH is a tetrapeptide composed of the amino acids tyrosine, glutamic acid, alanine, and glycine Peptides like this compound are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Glu-Ala-Gly-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The amino acids are then sequentially added in a specific order (alanine, glutamic acid, and tyrosine) using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to form peptide bonds .
Industrial Production Methods
In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. Purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity and yield .
化学反応の分析
Types of Reactions
H-Tyr-Glu-Ala-Gly-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DCC and HOBt.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while substitution reactions can yield peptide analogs with modified sequences .
科学的研究の応用
H-Tyr-Glu-Ala-Gly-OH has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques
作用機序
The mechanism of action of H-Tyr-Glu-Ala-Gly-OH depends on its specific application. In biological systems, peptides can interact with receptors, enzymes, or other proteins to exert their effects. For example, peptides can bind to cell surface receptors to trigger signaling pathways or inhibit enzyme activity by binding to the active site .
類似化合物との比較
Similar Compounds
H-Tyr-Leu-Ala-NH2: A tripeptide with similar amino acid composition but different sequence and functional group.
H-Tyr-Glu-Gly-OH: A tripeptide missing the alanine residue.
H-Tyr-Glu-Ala-Ala-OH: A tetrapeptide with an additional alanine residue.
Uniqueness
H-Tyr-Glu-Ala-Gly-OH is unique due to its specific sequence and the presence of both hydrophobic (alanine) and hydrophilic (glutamic acid) residues, which can influence its solubility and interactions with other molecules. This combination of amino acids can provide distinct properties that are valuable for various research and industrial applications .
特性
CAS番号 |
25585-14-2 |
|---|---|
分子式 |
C19H26N4O8 |
分子量 |
438.4 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H26N4O8/c1-10(17(29)21-9-16(27)28)22-19(31)14(6-7-15(25)26)23-18(30)13(20)8-11-2-4-12(24)5-3-11/h2-5,10,13-14,24H,6-9,20H2,1H3,(H,21,29)(H,22,31)(H,23,30)(H,25,26)(H,27,28)/t10-,13-,14-/m0/s1 |
InChIキー |
RLMHQBMVZDYXMR-BPNCWPANSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
正規SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


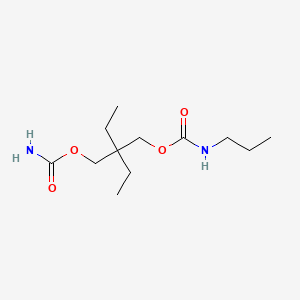
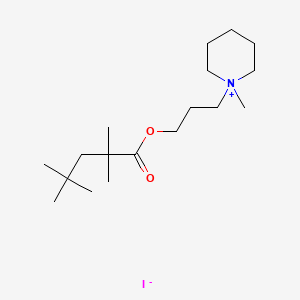
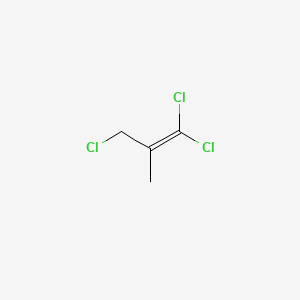
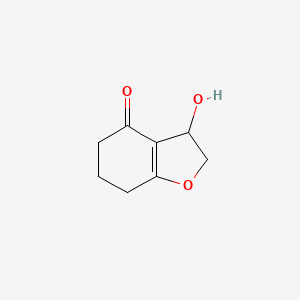
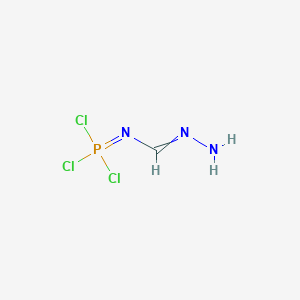
![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)
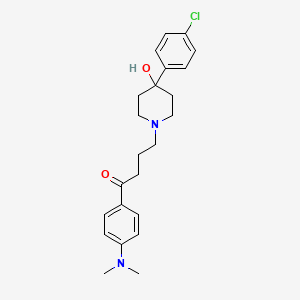
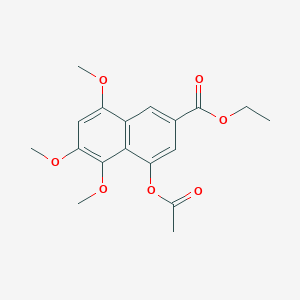
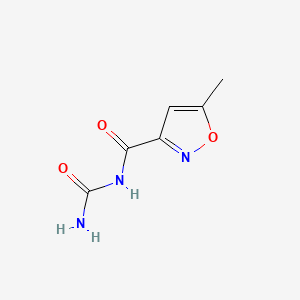
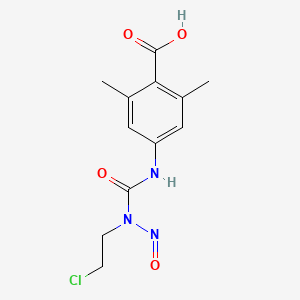
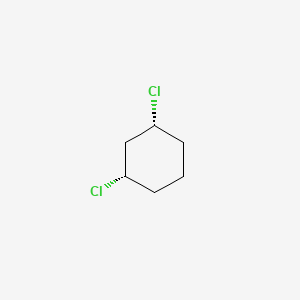
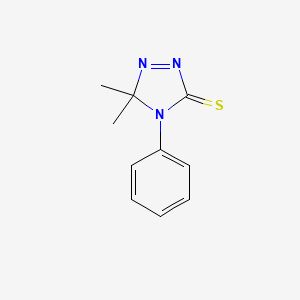
![2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14684759.png)
![2,2'-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide)](/img/structure/B14684760.png)
